molecular formula C12H16N3O6-3 B14445177 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate

1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate

Cat. No.: B14445177
M. Wt: 298.27 g/mol
InChI Key: FSOULOXHUNNORF-UHFFFAOYSA-K
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Description

1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is a chemical compound with the molecular formula C12H15N3O6 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the functionalization of cyanuric chloride by successive, controlled nucleophilic substitution of each chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate involves its interaction with specific molecular targets and pathways. For example, it can participate in cycloaddition reactions with dienophiles, forming intermediate compounds that undergo further transformations . These interactions can lead to the formation of new chemical bonds and structures, which are crucial for its various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate is unique due to its specific arrangement of ethyl groups and carboxylate functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H16N3O6-3

Molecular Weight

298.27 g/mol

IUPAC Name

1,2,3-triethyl-4H-1,2,4-triazine-3,5,6-tricarboxylate

InChI

InChI=1S/C12H19N3O6/c1-4-12(11(20)21)13-7(9(16)17)8(10(18)19)14(5-2)15(12)6-3/h13H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/p-3

InChI Key

FSOULOXHUNNORF-UHFFFAOYSA-K

Canonical SMILES

CCC1(NC(=C(N(N1CC)CC)C(=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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